

Electron-collisional excited-state kinetics in argon and mercury discharges

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Argon;mercury

Cat. No.: B12547459

[Get Quote](#)

An In-depth Technical Guide on Electron-Collisional Excited-State Kinetics in Argon and Mercury Discharges

Introduction

Gas discharges, where an electrical current is passed through a gaseous medium, are fundamental to a vast array of modern technologies, from lighting and lasers to semiconductor manufacturing and biomedical sterilization. The behavior of these discharges is governed by a complex interplay of kinetic processes occurring between electrons, ions, and neutral atoms or molecules. At the heart of these kinetics are electron-collisional processes, which excite the atoms to higher energy states. Understanding the population and depopulation of these excited states is critical for controlling and optimizing plasma-based applications.

This technical guide provides a detailed examination of the excited-state kinetics in discharges containing argon (Ar) and mercury (Hg), two elements of significant scientific and industrial importance. Argon, a noble gas, is widely used in plasma etching, sputtering, and as a buffer gas due to its inertness and well-characterized properties.^{[1][2]} Mercury, with its low-lying excited states, has been historically vital for lighting applications and serves as a classic model for studying fundamental atomic physics.^{[3][4]} This document will delve into the core kinetic processes, present quantitative data for key parameters, detail common experimental protocols for their measurement, and visualize the complex interactions through pathway and workflow diagrams.

Fundamental Kinetic Processes in Gas Discharges

The kinetics within a gas discharge are dictated by a multitude of collisional and radiative processes that populate and depopulate the energy levels of the constituent atoms.

1.1 Electron-Impact Processes Free electrons, accelerated by the applied electric field, are the primary drivers of excitation and ionization.

- **Excitation:** An inelastic collision between an electron and a ground-state atom can elevate the atom to an excited state. This is the fundamental process for generating the excited species that define the discharge's properties.
 - **Direct Excitation:** $e^- + X \rightarrow X^* + e^-$
 - **Stepwise Excitation:** Excitation from an already excited (often metastable) state to a higher state. This process becomes significant at high excited-state densities. $e^- + X^* \rightarrow X^{**} + e^-$
- **Ionization:** If the colliding electron has sufficient energy, it can remove an electron from the atom, creating a positive ion and another free electron. This process sustains the discharge.
 - **Direct Ionization:** $e^- + X \rightarrow X^+ + 2e^-$
 - **Stepwise Ionization:** Ionization from an excited state, which requires less energy than direct ionization. $e^- + X^* \rightarrow X^+ + 2e^-$
- **Superelastic Collisions (De-excitation):** An electron collides with an excited atom, causing the atom to return to a lower energy state. The excess energy is transferred to the electron as kinetic energy. $e^- + X^* \rightarrow X + e^-$

1.2 Heavy-Particle and Radiative Processes

- **Radiative Decay (Spontaneous Emission):** An excited atom relaxes to a lower energy level by emitting a photon. The rate of this process is determined by the radiative lifetime of the excited state.^[5] $X^* \rightarrow X + h\nu$
 - **Metastable States:** Some excited states have very long radiative lifetimes due to quantum mechanical selection rules, making them resistant to radiative decay. These "metastable" states act as energy reservoirs and play a crucial role in discharge kinetics.^{[2][6]}

- Collisional Quenching: An excited atom is de-excited through a collision with another heavy particle (e.g., a ground-state atom or a different species). This is a non-radiative process that becomes a significant loss mechanism at higher gas pressures.^{[7][8]} $X^* + Y \rightarrow X + Y$
- Penning Ionization: A form of chemi-ionization where an excited atom (G) *with energy higher than the ionization potential of a target atom (M)* collides with it, resulting in the ionization of the target atom.^[9] *This is particularly important in gas mixtures like Ar/Hg.* $G + M \rightarrow G + M^+ + e^-$

Kinetics in Argon (Ar) Discharges

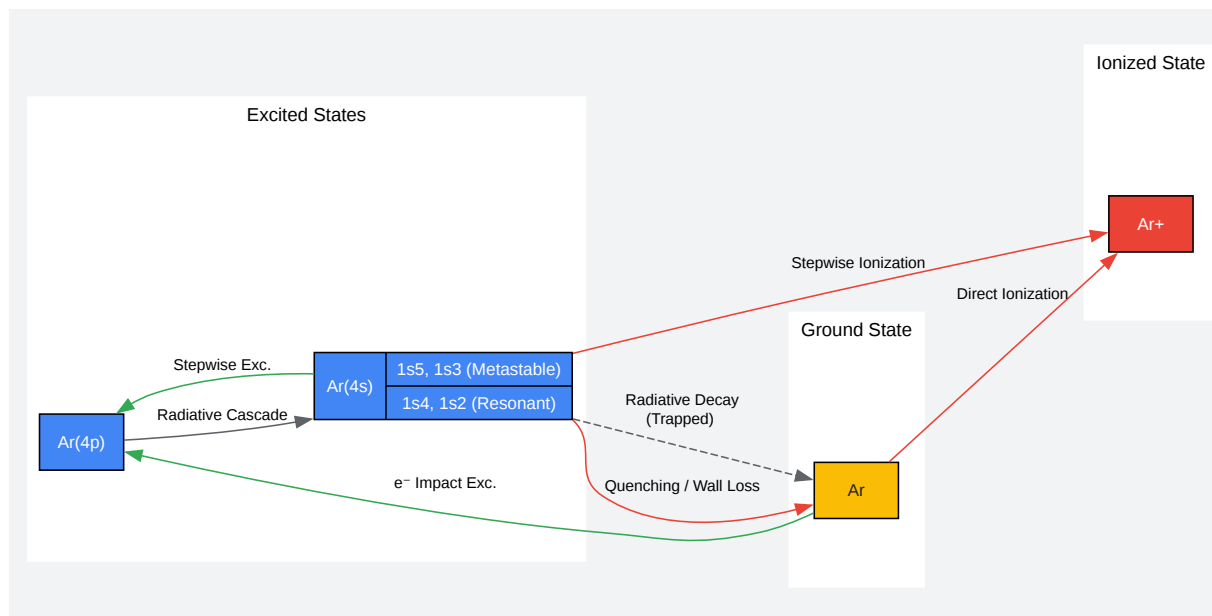
Argon's electronic structure features a set of four low-lying excited states in the $3p^5 4s$ configuration (often referred to using Paschen notation: $1s_2$, $1s_3$, $1s_4$, $1s_5$). These states are pivotal to the kinetics of argon plasmas.^[2]

- Metastable States ($1s_5$ and $1s_3$): These two states are metastable, with long lifetimes, allowing them to accumulate to high densities. They significantly influence the plasma through stepwise ionization and Penning ionization in gas mixtures.^[2]
- Resonant States ($1s_2$ and $1s_4$): These two states radiatively decay to the ground state by emitting VUV photons. However, at typical discharge pressures, these photons can be reabsorbed by ground-state atoms in a process called "radiation trapping," which effectively increases their lifetime and population density.^[10]

The subsequent group of ten excited levels belongs to the $4p$ configuration. Radiative decay from these $4p$ levels to the $4s$ levels is responsible for the characteristic visible glow of an argon discharge.^[11]

Logical Flow of Argon Kinetics

The diagram below illustrates the primary pathways for the population and depopulation of argon's excited states. Electron collisions populate the $4s$ and $4p$ manifolds from the ground state. The $4s$ states are also populated by radiative cascades from the $4p$ states. Stepwise processes and quenching act as major loss channels, especially for the long-lived metastable states.



[Click to download full resolution via product page](#)

Caption: Key kinetic pathways in an argon discharge.

Data for Argon Discharges

The following tables summarize key quantitative data for electron-collisional processes in argon.

Table 1: Energy Levels and Lifetimes of Low-Lying Argon Excited States

State (Paschen)	Level (eV)	Type	Natural Radiative Lifetime (s)
1s₅ (³P₂)	11.55	Metastable	~seconds
1s ₄ (³ P ₁)	11.62	Resonant	8.4 ns
1s ₃ (³ P ₀)	11.72	Metastable	~seconds
1s ₂ (¹ P ₁)	11.83	Resonant	2.1 ns

Data sourced from various spectroscopic databases and models.[\[2\]](#)[\[12\]](#) Lifetimes of metastable states are highly dependent on discharge conditions due to quenching and wall losses.

Table 2: Selected Electron-Impact Reaction Thresholds in Argon

Reaction	Process	Threshold Energy (eV)
e⁻ + Ar → Ar(4s) + e⁻	Excitation to 4s	11.5
e ⁻ + Ar → Ar(4p) + e ⁻	Excitation to 4p	12.91
e ⁻ + Ar → Ar ⁺ + 2e ⁻	Direct Ionization	15.76
e ⁻ + Ar(4s) → Ar ⁺ + 2e ⁻	Stepwise Ionization	4.21
Ar(4s) + Ar(4s) → Ar ⁺ + Ar + e ⁻	Penning Ionization	-

Data compiled from various sources.[\[2\]](#)[\[11\]](#)[\[13\]](#)

Kinetics in Mercury (Hg) Discharges

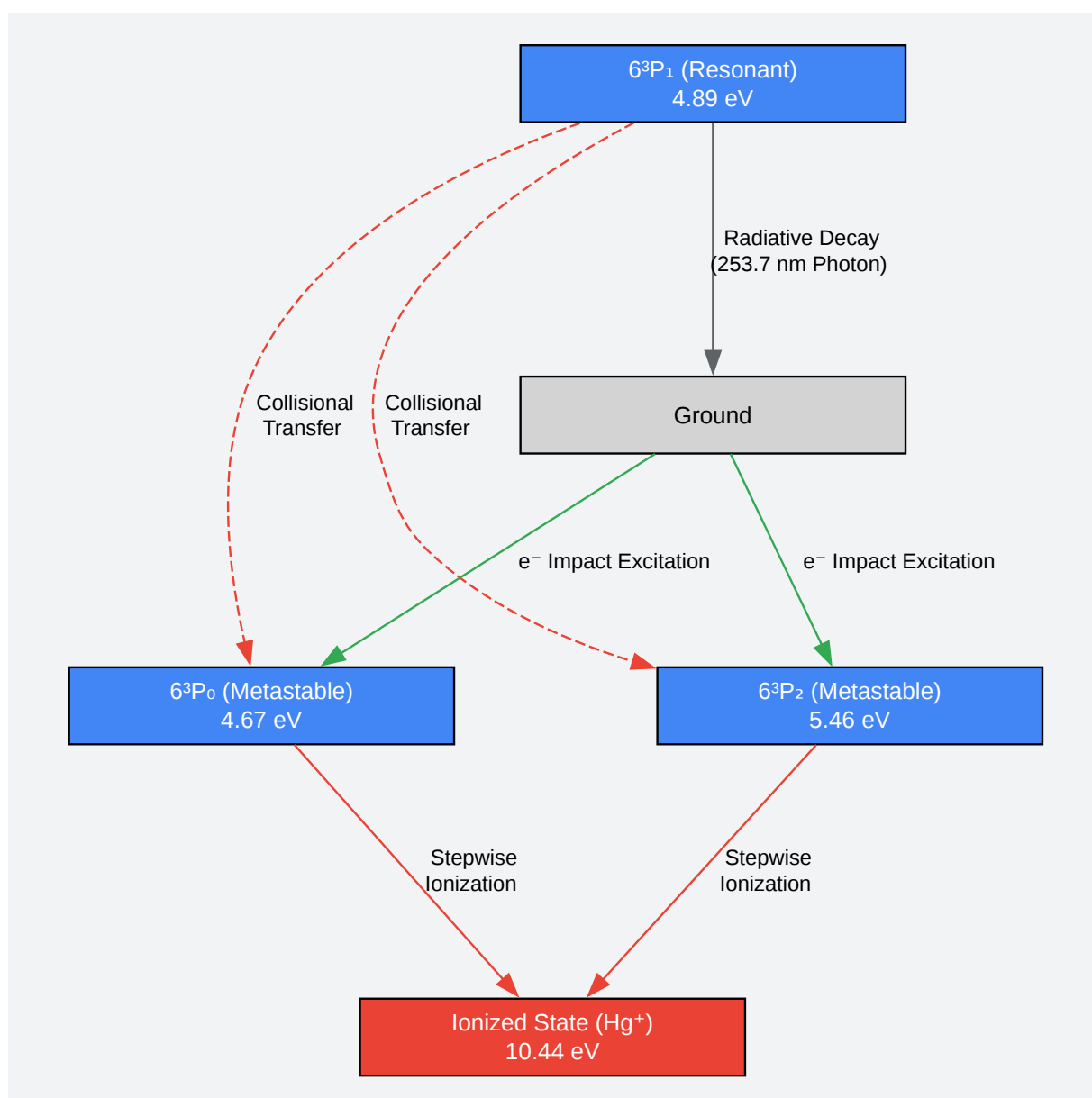
Mercury vapor discharges are classic systems for studying electron-atom collisions. The Franck-Hertz experiment, one of the earliest proofs of quantized atomic energy levels, was performed using mercury vapor.[\[3\]](#)[\[14\]](#) The key excited states are the 6³P triplet (6³P₀, 6³P₁, 6³P₂).

- **6³P₁ State:** This is a resonant state that decays to the ground state (6¹S₀) by emitting a UV photon at 253.7 nm, the primary emission used in fluorescent lighting.[\[15\]](#)[\[16\]](#)

- 6^3P_0 and 6^3P_2 States: These are metastable states. The 6^3P_0 state is the lowest excited state in mercury.[6][16] These states can be populated by electron impact or by collisional transfer from the 6^3P_1 state. Their long lifetimes make them important for stepwise processes.

Energy Levels and Transitions in Mercury

The diagram below shows the simplified energy level structure for mercury, focusing on the ground state and the crucial 6^3P triplet states involved in typical low-pressure discharges.



[Click to download full resolution via product page](#)

Caption: Simplified energy level diagram for mercury.

Data for Mercury Discharges

Table 3: Key Excited States and Lifetimes in Mercury

State	Energy (eV)	Type	Lifetime (s)
6³P₀	4.67	Metastable	Long
6 ³ P ₁	4.89	Resonant	~120 ns
6 ³ P ₂	5.46	Metastable	Long

Data sourced from various spectroscopic studies.[6][16][17] The lifetime of the 6³P₁ state can be affected by radiation trapping.

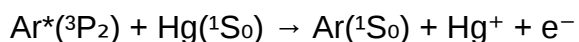
Table 4: Selected Electron-Impact Cross Section Data for Mercury

Process	Energy (eV)	Cross Section (cm ²)
Excitation to 6³P₂ (Peak)	5.75	3.2 x 10⁻¹⁶ ± 25%

Data from electron beam experiments.[17]

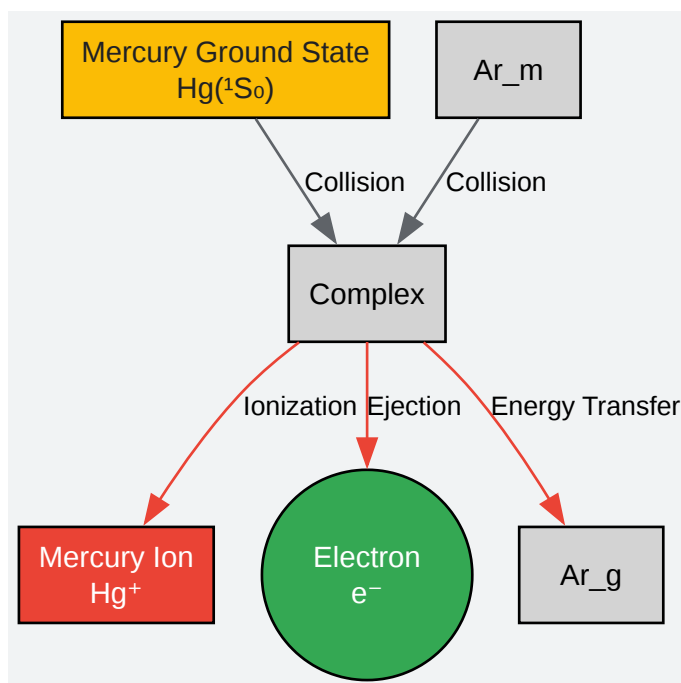
Kinetics in Argon-Mercury Discharges: The Penning Effect

In discharges containing a mixture of argon and mercury, such as in fluorescent lamps, Penning ionization is a dominant mechanism for ionizing mercury.[4][9] An excited argon metastable atom (Ar*) has enough energy (~11.55 eV) to ionize a ground-state mercury atom, which has an ionization potential of only 10.44 eV.



This process is highly efficient because it provides an ionization pathway that bypasses the need for high-energy electrons, thereby allowing the discharge to be sustained at a lower electron temperature and voltage.

Penning Ionization Pathway



[Click to download full resolution via product page](#)

Caption: The Penning ionization process in an Ar/Hg mixture.

Experimental Protocols

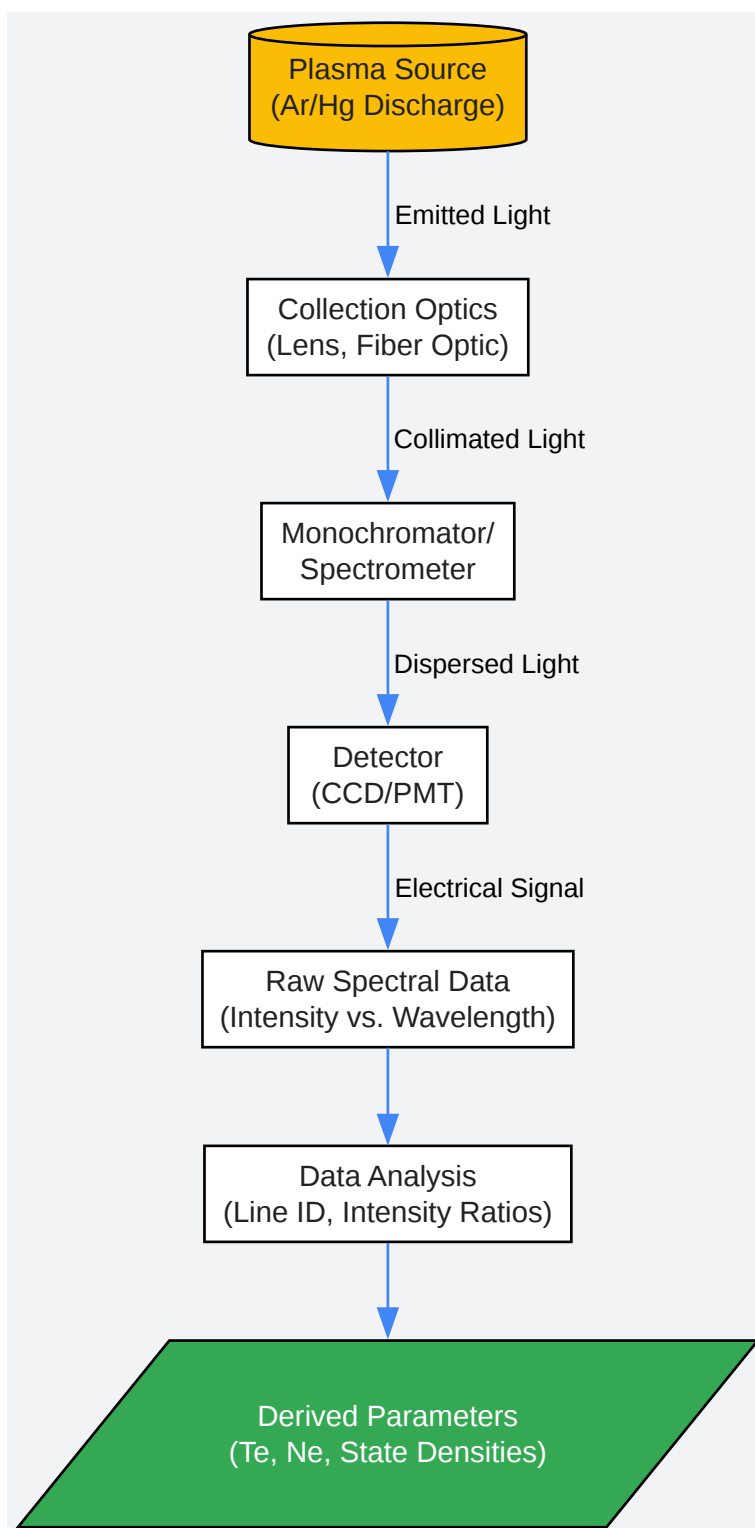
The quantitative data presented above are acquired through a variety of sophisticated experimental techniques designed to probe the plasma environment.

5.1 Optical Emission Spectroscopy (OES)

- **Methodology:** This non-intrusive technique is one of the most common methods for plasma diagnostics.[1] The light emitted by the discharge is collected by optics, passed through a monochromator to separate it into its constituent wavelengths, and detected by a device like a photomultiplier tube (PMT) or a CCD camera. The resulting spectrum contains sharp lines corresponding to specific radiative transitions. By identifying the wavelengths, one can

determine the species present in the plasma. The relative intensities of these lines can be used, often in conjunction with a collisional-radiative model, to estimate parameters like electron temperature and the population densities of excited states.[18]

- Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Optical Emission Spectroscopy.

5.2 Franck-Hertz Experiment

- **Methodology:** This foundational experiment provides direct evidence for quantized energy levels. Electrons are emitted from a heated cathode and accelerated by a variable voltage (V_a) towards a grid in a tube filled with low-pressure mercury vapor. A small retarding potential ($V_r < V_a$) is applied between the grid and a collector plate. As V_a is increased, the collected current increases. However, when the kinetic energy of the electrons matches the first excitation energy of mercury (4.9 eV), they undergo inelastic collisions, lose their energy, and can no longer overcome the retarding potential. This causes a sharp drop in the collector current. As V_a increases further, electrons can cause multiple excitations, leading to periodic drops in current at multiples of 4.9 V.^{[3][6][14]}

5.3 Laser-Based Diagnostics

- **Methodology:** Techniques like Tunable Diode Laser Absorption Spectroscopy (TDLAS) offer high sensitivity and specificity for measuring the absolute number density of a particular quantum state. A laser is tuned to a specific absorption wavelength of an atom (e.g., a transition originating from a metastable state). The laser beam is passed through the plasma, and the amount of light absorbed is measured. According to the Beer-Lambert law, the absorption is directly proportional to the density of the absorbing species (the metastable atoms) and the path length through the discharge. This allows for a precise determination of metastable atom densities.^[19]

5.4 Time-Resolved Photon Counting

- **Methodology:** The radiative lifetime of an excited state is measured using techniques like the delayed coincidence method. The gas is excited by a short, repetitive pulse of electrons or photons. The excited atoms then decay, emitting photons. A detector measures the time difference between the initial excitation pulse ("start") and the arrival of the first decay photon ("stop"). By collecting data from many cycles, a histogram of these time differences is built, which represents the exponential decay curve of the excited state. The lifetime is determined by fitting an exponential function to this curve.^[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The effect of quenching process for the argon excited states in plasma etching - GEC 2025 [archive.aps.org]
- 2. The Effect of Excited Species on the Collisional Energy of Argon Inductively Coupled Plasmas: A Global Model Study | MDPI [mdpi.com]
- 3. physicsfactory.co.uk [physicsfactory.co.uk]
- 4. A dynamic collisional-radiative model of a low-pressure mercury-argon discharge lamp: a physical approach to modeling fluorescent lamps for circuit simulations | Semantic Scholar [semanticscholar.org]
- 5. quantum mechanics - How long does it take for an excited electron to return to ground state? - Physics Stack Exchange [physics.stackexchange.com]
- 6. physics.rutgers.edu [physics.rutgers.edu]
- 7. plasma.szfki.kfki.hu [plasma.szfki.kfki.hu]
- 8. arxiv.org [arxiv.org]
- 9. Penning ionization - Wikipedia [en.wikipedia.org]
- 10. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Main Page/PHYS 3220/new Excitation Potentials - Physics Wiki [physwiki.apps01.yorku.ca]
- 15. Solved The mean lifetime of the excited state produced by | Chegg.com [chegg.com]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. pubs.aip.org [pubs.aip.org]

- 19. osti.gov [osti.gov]
- 20. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Electron-collisional excited-state kinetics in argon and mercury discharges]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12547459#electron-collisional-excited-state-kinetics-in-argon-and-mercury-discharges]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com